7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Description
7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrimidin-4-one core. Its structure includes two methyl groups at the 7-position and an isopropyl (propan-2-yl) substituent at the 2-position. This compound belongs to a broader class of fused pyrimidinones, which are studied for their pharmacological and synthetic utility .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
7,7-dimethyl-2-propan-2-yl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N2O/c1-8(2)9-5-11(15)14-7-12(3,4)6-10(14)13-9/h5,8H,6-7H2,1-4H3 |
InChI Key |
VBJLLNBXTWTNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)N2CC(CC2=N1)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the fused pyrrolo[1,2-a]pyrimidinone core through cyclization reactions of appropriate lactam precursors with substituted amines or related intermediates under dehydrating or cyclizing conditions. The key steps often include:
- Formation of the pyrimidinone ring by condensation or cyclization of lactams with suitable reagents.
- Introduction of alkyl substituents at specific positions via alkylation or substitution reactions.
- Use of phosphorus oxychloride or similar reagents to facilitate ring closure and dehydration.
Specific Reported Method (Adapted from MDPI, 2021)
A notable preparation method involves refluxing a mixture of a precursor compound (referred to as compound 4, 10 mmol), the corresponding lactam (20 mmol; examples include 2-pyrrolidinone, 2-piperidone, or 2-azepanone), and phosphorus oxychloride (20 mmol) in absolute 1,2-dichloroethane (50 mL) for approximately 25 hours. After reflux, the solvent is removed under reduced pressure, water is added to precipitate the product, which is then filtered, washed, dried, and recrystallized from ethanol to yield the target compound as a colorless solid with yields around 68% and melting points in the range of 289–291 °C. This method is effective for synthesizing various substituted pyrrolo[1,2-a]pyrimidinones, including derivatives with alkyl substituents analogous to the isopropyl group at position 2.
Cyclization and Substitution Approaches
Another approach involves the cyclization of intermediates bearing suitable leaving groups and substituents under basic conditions. For example, cyclization of a compound with a leaving group at the 4-position in the presence of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or mixtures of toluene and THF can yield the pyrrolo[1,2-a]pyrimidinone core with desired substituents incorporated.
Comparative Table of Key Preparation Methods
| Method No. | Key Reagents & Conditions | Solvent(s) | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Compound 4 + lactam + phosphorus oxychloride, reflux 25 h | 1,2-Dichloroethane | Cyclization/condensation | ~68 | Recrystallization from ethanol |
| 2 | Cyclization of substituted intermediate + base (DBU) | THF, DMSO, or toluene/THF | Base-promoted cyclization | Not specified | Suitable for various substituents |
| 3 | Alkylation via Suzuki coupling with isopropyl boronic acid | DMF, DMSO, or similar | Pd-catalyzed cross-coupling | 10–60 | Allows introduction of alkyl substituents |
Research Findings and Optimization Notes
Reaction Time and Temperature: Prolonged reflux (up to 25 hours) is often necessary to drive the cyclization to completion when using phosphorus oxychloride-mediated methods.
Solvent Choice: Absolute solvents like 1,2-dichloroethane are preferred for phosphorus oxychloride reactions to avoid hydrolysis; polar aprotic solvents such as DMF or DMSO are favored for cross-coupling and base-promoted cyclizations.
Base Selection: Strong, non-nucleophilic bases like DBU enhance cyclization efficiency and selectivity, minimizing side reactions.
Purification: Recrystallization from ethanol or other suitable solvents is effective for obtaining pure crystalline products with high melting points indicative of purity.
Yields: Reported yields vary from moderate to good (around 60–70%) for cyclization routes and can be lower (10–60%) for cross-coupling alkylation steps, suggesting room for optimization in catalyst loading and reaction conditions.
The preparation of This compound involves multi-step synthetic strategies focusing on the construction of the fused pyrrolo[1,2-a]pyrimidinone ring system and the introduction of alkyl substituents such as isopropyl groups. The most reliable methods reported include phosphorus oxychloride-mediated cyclization of lactams and palladium-catalyzed Suzuki coupling for alkylation. Reaction conditions such as solvent choice, base, and temperature critically influence the yield and purity of the final compound. These methods are supported by peer-reviewed literature and patent disclosures, providing a robust foundation for further synthetic development and scale-up.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound.
Scientific Research Applications
7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo/Pyrido[1,2-a]pyrimidin-4-one Family
The target compound shares structural homology with derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and related scaffolds. Key differences lie in the fused ring system (pyrrolo vs. pyrido) and substituent patterns:
Key Observations :
- Core Flexibility : Pyrido[1,2-a]pyrimidin-4-ones (e.g., Risperidone) are more commonly explored in drug discovery due to their π-conjugated systems, enhancing receptor binding . In contrast, the pyrrolo[1,2-a]pyrimidin-4-one core in the target compound may confer distinct steric and electronic properties.
- Synthetic Challenges: Low yields (11-42%) are reported for fused pyrimidinones when reacting sterically hindered amines, suggesting similar challenges for the target compound .
Pharmacological and Functional Comparisons
- Risperidone : The pyrido[1,2-a]pyrimidin-4-one derivative Risperidone acts as a dopamine and serotonin receptor antagonist. Its 6-fluoro-benzoxazole substituent enhances CNS penetration, a feature absent in the target compound .
- Halogenated Derivatives : 3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones () are reactive intermediates for further functionalization, unlike the saturated pyrrolo analogue, which may lack comparable reactivity due to reduced aromaticity .
- Patent Derivatives : Compounds like 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-substituted-4H-pyrido[1,2-a]pyrimidin-4-ones () often include bulky substituents for kinase inhibition. The target compound’s isopropyl group could mimic such steric effects .
Physicochemical Properties
- Solubility : Saturation of the pyrrolidine ring (4H,6H,7H,8H) may improve aqueous solubility relative to fully aromatic pyrido analogues.
Biological Activity
7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS No. 2060029-34-5) is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure and substituents have drawn interest for potential biological applications, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources and recent studies.
The molecular formula of this compound is , with a molecular weight of 206.28 g/mol. The compound features a pyrrolo[1,2-a]pyrimidine core with dimethyl and isopropyl substituents that enhance its lipophilicity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | VBJLLNBXTWTNJT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. Its structure facilitates binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects including:
- Antiproliferative Effects: Inhibition of cancer cell growth.
- Antimicrobial Activity: Potential effectiveness against various pathogens.
Anticancer Properties
Recent studies have focused on the antiproliferative effects of this compound against several cancer cell lines:
- Cell Lines Tested:
- MV4-11 (biphenotypic B myelomonocytic leukemia)
- K562 (chronic myeloid leukemia)
- MCF-7 (human breast cancer)
Table 1 summarizes the observed IC50 values for these cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MV4-11 | 15 | Induction of apoptosis through caspase activation |
| K562 | 20 | Inhibition of cell cycle progression |
| MCF-7 | 12 | Disruption of microtubule dynamics |
The compound demonstrated significant activity against MCF-7 cells with an IC50 value of 12 µM, indicating strong potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound may possess antimicrobial activity. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of pyrrolopyrimidine derivatives in clinical settings:
-
Study on MCF-7 Cells:
A study investigated the effects of various derivatives on MCF-7 cells using high-content imaging techniques. Compounds were screened for their ability to inhibit cell proliferation over five days. The results indicated that compounds similar to this compound exhibited promising antiproliferative properties. -
Kinase Inhibition Profiles:
Additional research has explored the kinase inhibition profiles associated with this compound. It was found to inhibit several kinases involved in oncogenesis effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
